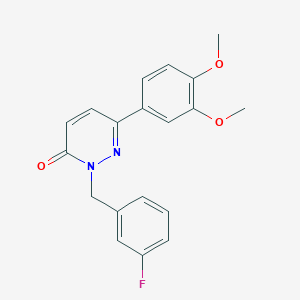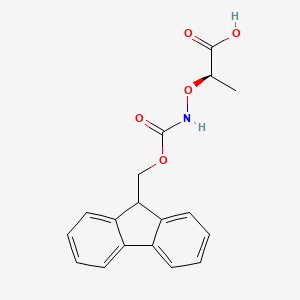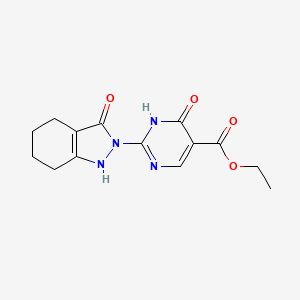![molecular formula C7H11ClO2S B2377835 Bicyclo[4.1.0]heptane-7-sulfonyl chloride CAS No. 2172474-45-0](/img/structure/B2377835.png)
Bicyclo[4.1.0]heptane-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chlorination Studies
- Bicyclo[4.1.0]heptane derivatives have been studied in the context of chlorination reactions. For instance, the chlorination of bicyclo[2,2,1]heptane (norbornylane) was investigated using sulfuryl chloride, leading to mono- and dichloro products. This study contributes to understanding the synthesis of chlorinated bicycloheptane derivatives (Roberts, Urbánek, & Armstrong, 1949).
Synthesis of Sulfonyl-Substituted Derivatives
- Research has explored the synthesis of sulfonyl-substituted norpinan-6-ones and -thiones from 1-bromotricyclo[4.1.0.02,7]heptane. Such studies are significant for developing novel bicycloheptane derivatives with potential chemical applications (Vasin, Korovin, Petrov, Razin, & Somov, 2015).
Radical Reactions and Adduct Formation
- Investigations into radical reactions of 1-bromotricyclo[4.1.0.02,7]heptane with various sulfones have been conducted. These studies provide insight into the formation of monoadducts and the stereochemistry of such reactions, contributing to the field of organic synthesis and reaction mechanisms (Kostryukov & Masterova, 2020).
Desymmetrization Studies
- Bicyclo[4.1.0]heptane framework's desymmetrization has been explored, revealing the potential for synthesizing bioactive compounds. This includes studying the catalytic enantioselective synthesis of natural products, showcasing the utility of bicycloheptane derivatives in asymmetric synthesis and medicinal chemistry (Ray & Mukherjee, 2022).
Synthesis of Polycyclic Compounds
- The synthesis and chemistry of bicyclo[4.1.0]heptane derivatives, including various polycyclic compounds, have been investigated, contributing to the broader field of organic chemistry and the development of new synthetic methodologies (Cox, 1975).
properties
IUPAC Name |
bicyclo[4.1.0]heptane-7-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVDAPLNCREPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)




![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)
![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)
![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)
![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)
![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)